REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3]1.C(OC(=O)C)(=O)C>[Pd]>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:3]1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(OC2=CC=CC=C12)C(=O)OCC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A hydrogenator was charged
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of dried 3A molecular sieves (powered), and 30 mL of glacial acetic acid
|
Type
|
CUSTOM
|
Details
|
After purging several times with nitrogen
|
Type
|
CUSTOM
|
Details
|
the hydrogenator was purged several times with hydrogen
|
Type
|
TEMPERATURE
|
Details
|
While maintaining
|
Type
|
TEMPERATURE
|
Details
|
maintained under those conditions for about 10-12 hours
|
Duration
|
11 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a celite bed
|
Type
|
WASH
|
Details
|
The catalyst and sieves were washed with 10 mL aliquots of glacial acetic acid
|
Type
|
CONCENTRATION
|
Details
|
The combined mixture was concentrated under mild distillation conditions to an oil, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
After the extraction
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The mixtures was extracted several times with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Upon drying
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(OC2=CC=CC=C12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.75 (± 0.25) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |